molecular formula C8H14O3 B107159 Methyl 5-oxoheptanoate CAS No. 17745-32-3

Methyl 5-oxoheptanoate

Cat. No. B107159
CAS RN: 17745-32-3
M. Wt: 158.19 g/mol
InChI Key: HIMIBFCIVOXHAY-UHFFFAOYSA-N
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Description

Methyl 5-oxoheptanoate is a chemical compound that serves as an important intermediate in various synthetic processes, including the synthesis of prostaglandins and leukotrienes, which are significant in pharmaceutical research. The compound is related to methylcycloheptanones and derivatives thereof, which have been extensively studied due to their relevance in organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of methyl 5-oxoheptanoate and its related compounds has been approached through various methods. One efficient route involves the conversion of cycloheptanone to methyl 7-oxoheptanoate, which is closely related to methyl 5-oxoheptanoate, by a two-step process that includes the formation of 1-methoxy-1-cycloheptene followed by ozonolysis . Additionally, the synthesis of 5-substituted 2-methylcycloheptanones has been achieved with high yields through the treatment of 4-substituted cyclohexanones with diazoethane, which could potentially be adapted for the synthesis of methyl 5-oxoheptanoate .

Molecular Structure Analysis

The molecular structure of methyl 5-oxoheptanoate is characterized by the presence of a keto group (carbonyl) and a methyl ester. The conformational analysis of related methylcycloheptanones has shown that twist conformers are more stable, which could have implications for the stability and reactivity of methyl 5-oxoheptanoate . The stereochemistry of these compounds is also of interest, as it can influence the outcome of synthetic reactions and the biological activity of the resulting molecules .

Chemical Reactions Analysis

Methyl 5-oxoheptanoate and its analogs participate in various chemical reactions that are useful in synthetic chemistry. For instance, the Michael-Wittig reaction has been employed to create highly functionalized 2-cyclohexenonedicarboxylates from related compounds, which suggests that methyl 5-oxoheptanoate could also be a substrate for similar transformations . Additionally, the compound has been used as an intermediate in leukotriene synthesis, indicating its utility in the construction of biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 5-oxoheptanoate are crucial for its handling and application in synthesis. While specific data on methyl 5-oxoheptanoate is not provided, the properties of similar compounds have been studied. For example, the gas chromatographic separation of reaction mixtures involving cycloheptanone and its derivatives has been reported, which is essential for monitoring the purity and conversion of these intermediates during synthesis . The kinetics of hydrogen abstraction from related esters like methyl propanoate have been investigated using ab initio methods, which could provide insights into the reactivity of methyl 5-oxoheptanoate under various conditions .

Scientific Research Applications

  • Synthesis of Key Intermediates : Methyl 5-oxoheptanoate and its derivatives serve as convenient precursors or intermediates in the synthesis of various compounds. For instance, it has been used in the synthesis of 2-methyl-1,3-cyclohexanedione, which avoids high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979).

  • Prostaglandin Synthesis : This compound is important in the synthesis of prostaglandins via three-component coupling methodology. Efficient preparation methods from cycloheptanone, involving ozonolysis, have been reported, highlighting its utility in pharmaceutical chemistry (Wakharkar, Biswas, Borate, & Ponde, 1994).

  • Chemical Kinetic Studies in Biofuels : In the field of biofuel research, methyl 5-oxoheptanoate derivatives have been studied in the context of the oxidation of biodiesel fuels. This research provides insights into the combustion processes of biodiesel fuels in various engine types, which is critical for developing more efficient and environmentally friendly fuels (Herbinet, Pitz, & Westbrook, 2009).

  • Analytical Chemistry Applications : The compound has also been studied in analytical chemistry for its role in gas phase ion fragmentation mechanisms. Such studies are essential for understanding the behavior of small oxocarboxylic acids and contribute to the development of more precise analytical techniques in chemistry (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

  • Epigenetic Studies : Although not directly related to Methyl 5-oxoheptanoate, research on 5-methylcytosine and its derivatives has been significant in understanding epigenetic modifications in DNA. Such studies provide a deeper understanding of genetic regulation and are crucial for advancements in genetics and molecular biology (Tahiliani et al., 2009).

properties

IUPAC Name

methyl 5-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-7(9)5-4-6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMIBFCIVOXHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-oxoheptanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JH Cardellina, RE Moore, EV Arnold… - The Journal of Organic …, 1979 - ACS Publications
… study and by converting malyngolide to levorotatory methyl 2-methyl-5-oxotetradecanoate which had an optical rotation comparable with that of methyl 2 (R) - methyl- 5-oxoheptanoate. …
Number of citations: 139 pubs.acs.org
K Takenaka, Y Uozumi - Organic Letters, 2004 - ACS Publications
… Michael addition of isopropyl 2-cyanopropionate to ethyl vinyl ketone was catalyzed by the chiral pincer palladium complex to give isopropyl 2-cyano-2-methyl-5-oxoheptanoate with …
Number of citations: 117 pubs.acs.org
J Hájíček, J Trojánek - Collection of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
… by the alkali-catalysed addition of ethyl cyanoacetate into ethyl 2-cyano-3-methyl-5-oxoheptanoate (VIII). The alternative mechanism, consisting in the primary decomposition of the …
Number of citations: 4 cccc.uochb.cas.cz
JA Brockman Jr, PF Fabio - Journal of the American Chemical …, 1957 - ACS Publications
The syntheses reported here are part of a program to prepare biologically interesting analogs of thioctic (lipoic) acid (cyclic disulfide of 6, 8-dimer-cap tooctanoic acid). The similarity of …
Number of citations: 6 pubs.acs.org
JR Hargreaves, PW Hickmott… - Journal of the Chemical …, 1968 - pubs.rsc.org
… has been 3-morpholinopent-2-ene (I) in benzene is carried out in applied to enamines of acyclic ketones and shown to the presence of ethanol, ethyl 4-methyl-5-oxoheptanoate …
Number of citations: 10 pubs.rsc.org
DCK CHAN - 1965 - search.proquest.com
… Methyl 5-Oxoheptanoate......................... …
Number of citations: 2 search.proquest.com
DA Evans, KT Chapman… - Journal of the American …, 1988 - ACS Publications
The mild reducing agent tetramethylammonium triacetoxyborohydride reduces acyclicß-hydroxy ketonesto their corresponding anti diols with high diastereoselectivity. a-Alkyl …
Number of citations: 356 pubs.acs.org
E Keinan, KK Seth, R Lamed, R Ghirlando, SP Singh - Biocatalysis, 1990 - Taylor & Francis
… Indeed, the TBADH-catalyzed reduction of either methyl-5-oxohexanoate 23 or methyl-5-oxoheptanoate 24 yielded the corresponding optically pure (S)-( - )-6-alkylvalerolactones 47 …
Number of citations: 42 www.tandfonline.com
DJ Goldsmith, JA Hartman - The Journal of Organic Chemistry, 1964 - ACS Publications
The reaction of ethyl-ethoxalylpropionatewith methyl or ethyl vinyl ketones in the presence of triethylamine leads in high yield to simple Michael adducts. These may be cyclized to …
Number of citations: 2 pubs.acs.org
P Vainiotalo, PL Savolainen, M Ahlgrén… - Journal of the …, 1991 - pubs.rsc.org
… Both ethyl 4-oxopentanoate and methyl 5-oxoheptanoate gave product mixtures in condensation with 2-aminoethanol when dichloromethane was used as solvent (Table 6). Gas …
Number of citations: 8 pubs.rsc.org

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